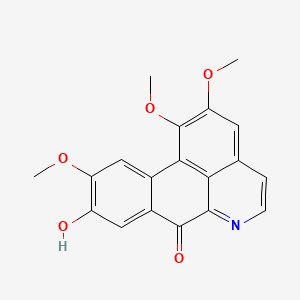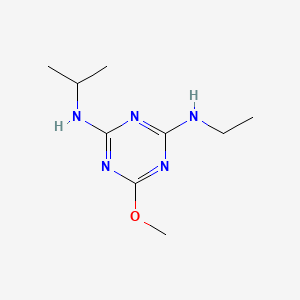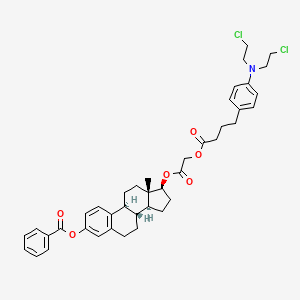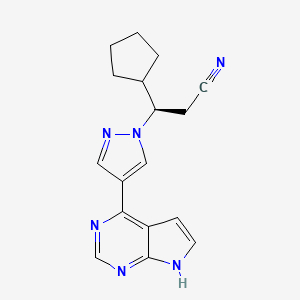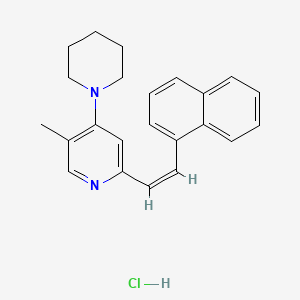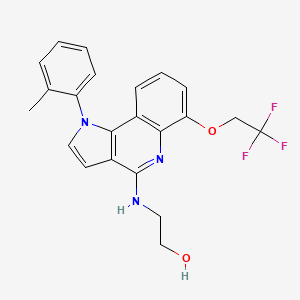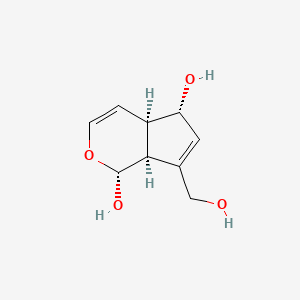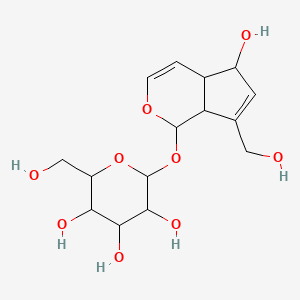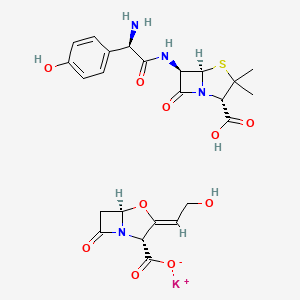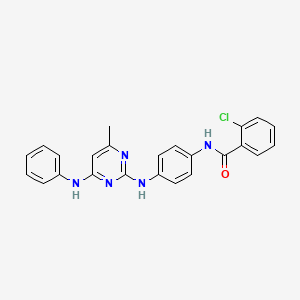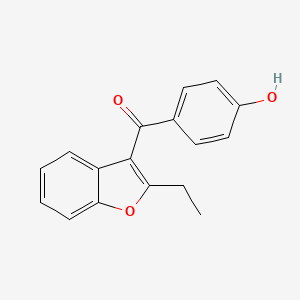
Benzarone
Overview
Description
Benzarone is a benzofuran derivative known for its pharmacological properties, particularly in the treatment of vascular disorders. It is primarily used to enhance the elasticity of capillaries and reduce capillary permeability, making it effective in treating conditions such as varicose veins and hemorrhoids . This compound is also recognized for its ability to inhibit the human uric acid transporter 1 (hURAT1), which plays a role in lowering serum uric acid levels .
Mechanism of Action
Target of Action
Benzarone is a potent inhibitor of the human uric acid transporter 1 (URAT1) in the human proximal tubule . URAT1 plays a crucial role in the reabsorption of uric acid from the renal tubular lumen .
Mode of Action
This compound acts as a uricosuric agent, meaning it increases the excretion of uric acid in the urine . It achieves this by inhibiting URAT1, which reduces the reabsorption of uric acid in the kidneys . This leads to a decrease in serum urate levels .
Biochemical Pathways
This compound’s action on URAT1 affects the urate transport pathway. By inhibiting URAT1, this compound disrupts the reabsorption of uric acid in the renal tubular lumen, leading to increased excretion of uric acid in the urine . This can help prevent conditions caused by high levels of uric acid, such as gout .
Pharmacokinetics
After administration, this compound can be detected in serum 3 hours post-administration . The maximum serum level of this compound occurs after 6 hours . This compound has an elimination half-life from serum of approximately 13.52 hours . Both this compound and its parent compound, Benzbromarone, are excreted mainly via the liver and bile .
Result of Action
The primary result of this compound’s action is a reduction in serum urate levels, which helps in preventing gout flares . By increasing the excretion of uric acid, this compound helps to decrease the concentration of uric acid in the blood .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain liver conditions may affect the metabolism and excretion of this compound . Therefore, it is prudent to prescribe it with caution, especially for patients with known liver conditions .
Biochemical Analysis
Biochemical Properties
Benzarone plays a significant role in biochemical reactions, particularly in the metabolism of uric acid. It interacts with several enzymes, including beta-glucuronidase and arylsulphatase, which are involved in its hydrolysis and conjugation processes. These interactions facilitate the conversion of this compound into its active and inactive forms, influencing its pharmacokinetic properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression that impact cellular functions such as proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes, leading to alterations in metabolic pathways. It also affects gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for its therapeutic effects and pharmacological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to variations in its efficacy and potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects without significant adverse reactions. At higher doses, it can cause toxic effects, including liver and kidney damage. These dosage-dependent effects are critical for determining the safe and effective use of this compound in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to uric acid metabolism. It interacts with enzymes such as beta-glucuronidase and arylsulphatase, which facilitate its conversion into various metabolites. These interactions affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its therapeutic effects and pharmacological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function. These localization mechanisms are crucial for understanding the activity and function of this compound at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzarone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 2-ethylbenzofuran with anisoyl chloride in the presence of a Lewis acid catalyst. The reaction is typically carried out at temperatures ranging from 15 to 30°C, followed by acidification, washing, and crystallization to obtain the intermediate product. This intermediate is then further reacted with a Lewis acid and subjected to similar post-processing steps to yield the final product .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the use of specific solvents and controlled reaction conditions to ensure high yield and purity. The reaction conditions are milder, avoiding high temperatures and energy consumption, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Benzarone undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on this compound, altering its pharmacological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Benzbromarone
Reduction: Reduced derivatives of this compound
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Benzarone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing various benzofuran derivatives.
Biology: Studied for its effects on cellular processes and its potential as an inhibitor of specific enzymes.
Medicine: Investigated for its therapeutic potential in treating vascular disorders, gout, and certain types of cancer
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Benzbromarone: A structurally related compound with similar uricosuric properties.
Probenecid: Another uricosuric agent used in the treatment of gout.
Sulfinpyrazone: A uricosuric drug with a similar mechanism of action.
Comparison: Benzarone is unique in its dual mechanism of action, targeting both hURAT1 and EYA3, which gives it a broader range of therapeutic applications compared to other uricosuric agents . While Benzbromarone and Probenecid primarily focus on reducing serum uric acid levels, this compound’s additional inhibition of EYA3 makes it a promising candidate for cancer treatment .
Properties
IUPAC Name |
(2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-2-14-16(13-5-3-4-6-15(13)20-14)17(19)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRXIWQYSOIBDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061721 | |
| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1477-19-6 | |
| Record name | Benzarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzarone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzarone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzarone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23ZW4BG89C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Benzarone?
A1: this compound exhibits multiple mechanisms of action. It acts as a uricosuric agent, increasing the excretion of uric acid in urine, primarily by inhibiting uric acid transporter 1 (URAT1) in the kidneys []. Additionally, this compound demonstrates inhibitory effects on the tyrosine phosphatase activity of Eyes Absent (EYA) proteins [, ].
Q2: How does this compound affect SHH medulloblastoma growth?
A2: this compound derivatives, specifically DS-1-38, have been shown to inhibit EYA1 tyrosine phosphatase activity, disrupting the Sonic Hedgehog (SHH) signaling pathway [, ]. This disruption leads to reduced SHH medulloblastoma (SHH-MB) growth in vitro and in vivo [].
Q3: How does this compound's impact on EYA proteins influence angiogenesis?
A3: Inhibiting EYA tyrosine phosphatase activity with this compound and its derivative, DS-1-38, attenuates angiogenesis. This has been observed in vitro through reduced tubulogenesis in Matrigel and in vivo through impaired blood vessel development in zebrafish embryos and reduced vascularization in Ewing sarcoma xenografts [, ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C17H14O3, and its molecular weight is 266.29 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research doesn't delve into detailed spectroscopic characterization, various analytical methods, including thin-layer chromatography (TLC) [], high-performance liquid chromatography (HPLC) [, , ], and gas chromatography-mass spectrometry (GC-MS) [, , ], have been employed to identify and quantify this compound in biological samples.
Q6: Has computational chemistry been used in this compound research?
A6: While the provided research does not explicitly detail computational studies, the development of this compound derivatives like DS-1-38 for enhanced EYA inhibition suggests potential use of structure-activity relationship (SAR) studies and possibly computational modeling [, ].
Q7: How do structural modifications of this compound influence its activity?
A7: Studies on this compound derivatives demonstrate the impact of structural changes on EYA inhibition and anti-tumor activity. The addition of specific side chains to the benzofuran core of this compound, as seen in DS-1-38, has been shown to enhance its potency against EYA proteins and SHH-MB growth [, ].
Q8: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A8: this compound is well-absorbed after oral administration [, ]. It undergoes significant hepatic metabolism, primarily via hydroxylation, and is mainly excreted through the biliary system (bile) into the feces [, , ]. Urinary excretion of this compound and its metabolites is minimal [].
Q9: Does Benzbromarone metabolize into this compound?
A9: While earlier studies suggested debromination of Benzbromarone to this compound [], later research refuted this claim [, ]. Studies involving human subjects confirmed the absence of this compound in plasma and bile after Benzbromarone administration [, ].
Q10: What in vitro models have been used to study this compound?
A10: this compound's effects have been investigated using various in vitro models, including isolated rat hepatocytes, isolated rat liver mitochondria [, ], cultured human umbilical vein endothelial cells [], and cultured human arterial smooth muscle cells [].
Q11: What in vivo models have been used in this compound research?
A11: Research on this compound utilizes various in vivo models, including rats [, , , ], dogs [], rabbits [, , ], guinea pigs [], and zebrafish embryos [], to study its effects on various physiological processes.
Q12: Are there clinical trials available for this compound?
A12: Clinical studies have investigated the therapeutic potential of this compound. For example, a pilot study on male patients with intermittent claudication demonstrated a statistically significant increase in painless walking distance after four weeks of this compound treatment [].
Q13: What are the potential adverse effects associated with this compound?
A13: this compound has been associated with hepatotoxicity, potentially leading to severe liver injury, including hepatitis and cirrhosis [, , , , , ]. The mechanism of toxicity likely involves mitochondrial damage within liver cells [, ].
Q14: What analytical techniques are used to detect and quantify this compound?
A14: Several analytical techniques have been employed to detect and quantify this compound and its metabolites in biological samples, including:
- High-performance liquid chromatography (HPLC) [, , ]: Used to separate and quantify this compound in serum, urine, and pharmaceutical formulations.
- Gas chromatography-mass spectrometry (GC-MS) [, , ]: Employed to identify and quantify this compound and its metabolites in plasma and urine samples.
- Thin-layer chromatography (TLC) []: Used to separate and identify this compound and other benzofuran derivatives in human plasma.
Q15: Does this compound interact with drug transporters?
A15: Research suggests that this compound potentially inhibits P-glycoprotein (P-gp), a drug efflux transporter, which could contribute to increased intracellular accumulation of certain drugs, including cyclophosphamide [].
Q16: Are there alternatives to this compound for treating gout?
A16: Yes, several alternatives to this compound are available for gout treatment. These include other uricosuric drugs like Probenecid and Sulfinpyrazone, as well as xanthine oxidase inhibitors like Allopurinol and Febuxostat [].
Q17: When was this compound first introduced as a uricosuric agent?
A17: While the precise year of introduction is not specified in the provided research, this compound has been studied and used clinically for several decades, with research dating back to the late 20th century. Studies published in the 1970s and 1980s explored its uricosuric action and pharmacokinetic properties [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(2-Aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B1666111.png)
